1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carboxamide with iodine in the presence of a suitable base, such as potassium carbonate, under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield deiodinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and biaryl derivatives .
Scientific Research Applications
1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological activity being studied .
Comparison with Similar Compounds
1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-3-iodo-1H-pyrazole-4-carboxamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-Ethyl-4-bromo-1H-pyrazole-3-carboxamide: The bromine atom can be used as an alternative to iodine, affecting the compound’s reactivity in substitution and coupling reactions.
1-Ethyl-4-chloro-1H-pyrazole-3-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
1-ethyl-4-iodopyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQLZNWKYDOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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